molecular formula C7H8ClNO3S B2456241 2-Chloro-5-methoxybenzenesulfonamide CAS No. 502187-53-3

2-Chloro-5-methoxybenzenesulfonamide

Cat. No.: B2456241
CAS No.: 502187-53-3
M. Wt: 221.66
InChI Key: IARIOWWBALBFKZ-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Properties

IUPAC Name

2-chloro-5-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARIOWWBALBFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341864
Record name 2-Chloro-5-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502187-53-3
Record name 2-Chloro-5-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxybenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-5-methoxyaniline. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

2-Chloro-5-methoxybenzenesulfonamide has demonstrated significant antimicrobial properties. Research indicates that derivatives of sulfonamides, including this compound, exhibit activity against a range of bacteria and fungi. A study evaluated its efficacy against various strains of bacteria, showing promising results in inhibiting growth, which suggests potential for development into new antimicrobial agents .

1.2 HIV Inhibition

The compound has been investigated as a non-nucleoside reverse transcriptase inhibitor (NNRTI) in HIV research. Studies have shown that certain derivatives of benzenesulfonamides can effectively inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme, thereby presenting a potential therapeutic option for HIV patients .

1.3 Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties. It has been studied for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. This application is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune disorders .

Agricultural Applications

2.1 Pesticide Development

The compound is recognized for its potential use as a pesticide. Evaluations have been conducted to assess its efficacy against nematodes and other agricultural pests. The findings suggest that this compound can serve as an active ingredient in nematicides, providing an environmentally friendly solution for pest control .

2.2 Herbicide Properties

In addition to its insecticidal properties, the compound has shown promise as a herbicide. Studies indicate that it can inhibit the growth of specific weed species without adversely affecting crop yields, positioning it as a valuable tool for sustainable agriculture practices .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity PubChemEffective against multiple bacterial strains
HIV Inhibition NIPH StudyInhibitory effects on HIV-1 replication
Anti-inflammatory Effects FAO/WHO ReportReduction in pro-inflammatory cytokines
Pesticide Efficacy AERU ReportEffective against nematodes; potential for use in agriculture
Herbicide Potential FAO/WHO ReportSelective inhibition of weed growth

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, forming a coordination bond with the zinc ion present in the enzyme. This interaction inhibits the enzyme’s activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methoxybenzenesulfonyl chloride
  • 2-Chloro-5-methoxybenzenesulfonic acid
  • 2-Chloro-5-methoxybenzenesulfonyl fluoride

Uniqueness

2-Chloro-5-methoxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its sulfonamide group makes it a valuable intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry .

Biological Activity

2-Chloro-5-methoxybenzenesulfonamide (C₇H₈ClNO₃S) is an organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a sulfonamide functional group attached to a chlorinated and methoxylated benzene ring , which significantly influences its chemical reactivity and biological activity. Its moderate molecular weight is approximately 221.66 g/mol , comprising seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, three oxygen atoms, and one sulfur atom.

Target Enzyme: Carbonic Anhydrase

The primary biological target of this compound is carbonic anhydrase (CA) . This enzyme plays a crucial role in catalyzing the conversion of carbon dioxide to bicarbonate and protons. The compound inhibits CA by forming a coordination bond between the negatively charged nitrogen of the sulfonamide group and the zinc ion at the enzyme's active site.

Biochemical Pathways

  • Inhibition of Carbonic Anhydrase : The binding of this compound to CA disrupts its catalytic activity, which can lead to alterations in physiological processes involving bicarbonate buffering.
  • Pharmacokinetics : The sulfonamide group enhances water solubility, influencing the compound's absorption and distribution within biological systems.

Biological Activities

This compound exhibits several notable biological activities:

Comparative Analysis with Related Compounds

Compound NameStructure OverviewUnique Features
5-Methoxybenzenesulfonamide Contains a methoxy group but no chlorinePrimarily used as an antibiotic
4-Chloro-3-methoxybenzenesulfonamide Chlorine at a different positionExhibits different biological activity profiles
2-Amino-5-methoxybenzenesulfonamide Contains an amino group instead of chlorinePotentially different pharmacological effects

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For example, it has shown effectiveness comparable to standard antibiotics in inhibiting bacterial growth in laboratory settings.
  • Anticancer Evaluations : While direct studies on this specific compound are scarce, related compounds have demonstrated IC50 values ranging from 0.1 to 1 μM against cancer cell lines. These findings suggest that this compound may also possess similar anticancer properties worth investigating further .
  • Environmental Impact Studies : Research indicates that environmental factors can affect the stability and efficacy of this compound. Its persistence in soil and water may influence its ecological impact, particularly regarding its potential use as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-methoxybenzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation and coupling reactions. For example:

  • Step 1 : Chlorosulfonic acid reacts with a substituted benzene precursor under neat conditions (room temperature, 12 hours, 87% yield) to introduce the sulfonyl group .

  • Step 2 : Amine coupling using sodium carbonate in THF/H₂O (2:1) at room temperature (45–93% yield) .

  • Optimization : Varying solvents (DCM vs. THF), catalysts (triethylamine), and reaction times can improve yields. Monitoring by TLC ensures intermediate purity .

    Table 1 : Key Reaction Conditions and Yields

    StepReagents/ConditionsYield (%)Reference
    1Chlorosulfonic acid, neat, 12 h87
    2Amine, Na₂CO₃, THF/H₂O45–93

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–7.5 ppm) .
  • IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. Data collection requires high-resolution (<1.0 Å) to resolve chlorine/methoxy positional disorder .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer :

  • Disorder Handling : Refine occupancy factors using SHELXL; split positions for Cl or methoxy groups if electron density suggests multiple conformations .
  • Twinning : Apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections. Validate with Hooft/Y R factors .
  • Validation Tools : Use PLATON to check for missed symmetry and R1/wR2 convergence (<5% discrepancy) .

Q. What strategies improve the biological activity of this compound derivatives against specific targets (e.g., NLRP3 inflammasome)?

  • Methodological Answer :

  • Scaffold Modification : Introduce phenethyl or sulfonyl chloride groups at the benzene ring to enhance binding affinity (e.g., derivative 35 showed 37% yield and improved activity) .

  • SAR Studies : Test halogen substitutions (e.g., 5-Cl vs. 5-F) to optimize steric/electronic effects. Compare IC₅₀ values in enzyme assays .

  • Docking Simulations : Use AutoDock Vina to predict interactions with NLRP3’s NACHT domain. Prioritize derivatives with hydrogen bonds to Arg578 or Lys689 .

    Table 2 : Bioactivity Data for Selected Derivatives

    DerivativeTarget IC₅₀ (µM)Key Structural FeatureReference
    35 0.12Phenethylamide
    40 0.08N-Methylsulfamoyl

Q. How do solvent polarity and pH affect the stability of this compound during storage?

  • Methodological Answer :

  • Stability Tests : Perform accelerated degradation studies (40°C/75% RH for 6 months). Monitor by HPLC for hydrolysis of sulfonamide or methoxy groups .
  • pH Dependence : Below pH 4, protonation of the sulfonamide group increases solubility but risks decomposition. Store in argon-filled vials at -20°C to prevent oxidation .

Q. What analytical methods resolve contradictions in antimicrobial activity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Contradiction Analysis : Check for batch purity (≥95% by HPLC) and solvent effects (DMSO vs. aqueous). Re-test outliers with fresh stock solutions .

Methodological Notes

  • Software Citations : SHELX , WinGX , and AutoDock are recommended for structural and computational studies.
  • Safety Protocols : Use gloves and argon-filled storage to handle hygroscopic intermediates .

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